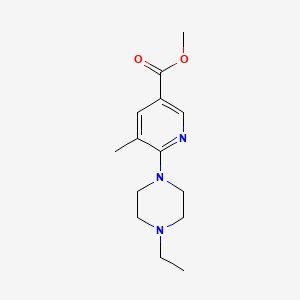

Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate

Description

Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate is a nicotinic acid derivative featuring a substituted piperazine ring at the 6-position of the pyridine core and a methyl ester at the 2-position. This compound is structurally characterized by its 5-methyl group and the 4-ethylpiperazinyl moiety, which likely influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity in biological systems.

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

methyl 6-(4-ethylpiperazin-1-yl)-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-4-16-5-7-17(8-6-16)13-11(2)9-12(10-15-13)14(18)19-3/h9-10H,4-8H2,1-3H3 |

InChI Key |

HHYXZEIAUPJKNW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate typically involves the reaction of 6-methyl nicotinic acid with 4-ethylpiperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its purity and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate with three closely related compounds, focusing on structural variations, synthetic routes, and inferred biological implications.

Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate (CAS: 1355225-47-6)

- Structural Differences : The 4-methylpiperazinyl group replaces the 4-ethylpiperazinyl substituent.

- This compound is marketed as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules .

- Synthetic Relevance : Both compounds likely share similar synthetic pathways, involving nucleophilic aromatic substitution (SNAr) at the 6-position of the pyridine ring.

YPC-21817 (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione

- Structural Differences :

- Core Structure: Imidazo[1,2-b]pyridazine with a thiazolidinedione substituent vs. nicotinate ester.

- Substituents: A 3-fluoroaryl group and 4-ethylpiperazine.

- Biological Context :

- YPC-21817 is a Pan-Pim kinase inhibitor, with the 4-ethylpiperazine moiety contributing to optimized binding affinity and metabolic stability.

- The ethyl group balances lipophilicity and solubility, contrasting with analogs bearing longer alkyl chains (e.g., pentyl or decyl), which exhibit reduced solubility .

- Inference for Target Compound : The ethylpiperazine group in Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate may similarly enhance interactions with hydrophobic enzyme pockets while maintaining moderate solubility.

Methyl (R)-5-chloro-6-(3-methylpiperazin-1-yl)nicotinate (CAS: 683244-23-7)

- Structural Differences :

- A chlorine atom replaces the 5-methyl group.

- The piperazine ring is substituted at the 3-position with methyl instead of the 4-ethyl group.

- The 3-methylpiperazine configuration may sterically hinder binding compared to 4-substituted analogs .

Tabulated Comparison of Key Features

Research Findings and Implications

- Piperazine Substitution :

- Core Structure Variations :

- Halogenation Effects :

- Chlorine at the 5-position (as in CAS: 683244-23-7) introduces steric and electronic effects that may complicate further derivatization compared to methyl-substituted analogs .

Biological Activity

Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperazine ring and a nicotinic acid derivative, exhibits promising antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 234.3 g/mol

The unique arrangement of the ethyl group on the piperazine ring and the methyl ester group attached to the nicotinic acid moiety contributes to its distinct biological properties.

Research indicates that Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate interacts with specific molecular targets within biological systems. The mechanism of action involves:

- Binding to Receptors : The compound may bind to various receptors or enzymes, modulating their activity.

- Influencing Biological Pathways : By interacting with these targets, it can influence pathways relevant to disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Studies have shown that Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate has been evaluated in various cancer cell lines. Notably, it showed:

- Cytotoxicity : Significant cytotoxic effects against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines.

- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, evidenced by increased Annexin V staining.

| Cell Line | IC (µM) |

|---|---|

| HT-29 | 10 |

| MCF-7 | 15 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -

Investigating Anticancer Properties :

In another study, researchers assessed the anticancer effects of the compound on various cancer cell lines. The findings demonstrated that treatment with Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.